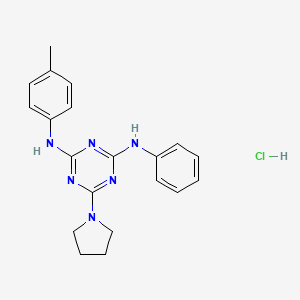

N2-phenyl-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-Phenyl-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule characterized by a 1,3,5-triazine core substituted with a phenyl group at the N2 position, a p-tolyl (4-methylphenyl) group at the N4 position, and a pyrrolidin-1-yl moiety at the C6 position. The hydrochloride salt enhances its solubility and stability for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

2-N-(4-methylphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6.ClH/c1-15-9-11-17(12-10-15)22-19-23-18(21-16-7-3-2-4-8-16)24-20(25-19)26-13-5-6-14-26;/h2-4,7-12H,5-6,13-14H2,1H3,(H2,21,22,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYBBGYRRADUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-phenyl-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution Reactions: The phenyl, pyrrolidinyl, and tolyl groups are introduced through nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N2-phenyl-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N2-phenyl-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-phenyl-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related 1,3,5-triazine-2,4-diamine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Halogenated derivatives (e.g., fluorine in , chlorine/bromine in ) improve metabolic stability and target binding via halogen bonding . Methoxy and methylsulfanyl groups () modulate lipophilicity and solubility, critical for optimizing pharmacokinetics .

Crystallographic and Hydrogen-Bonding Patterns :

- Analogous triazine-diamine compounds form one-dimensional chain structures via N–H···N hydrogen bonds (e.g., N2–H2A···N6 in ), which stabilize crystal lattices and influence solubility .

Commercial and Synthetic Relevance :

- Derivatives like N2-(3,5-dimethylphenyl) and N2-(4-fluorophenyl) are supplied globally by pharmaceutical companies (e.g., Alicorn Pharmaceutical, SIRI LIFE SCIENCES), indicating industrial interest in triazine-based scaffolds .

- Synthesis of related compounds often employs nucleophilic aromatic substitution or Suzuki coupling, with yields exceeding 70% under optimized conditions .

Biological Activity

N2-phenyl-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine class of derivatives. Its unique structure, characterized by a triazine ring and various substituents, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24ClN6, with a molecular weight of approximately 414.91 g/mol. The structure features:

- Triazine Ring : A six-membered heterocyclic structure with three nitrogen atoms.

- Pyrrolidine Moiety : Contributes to the compound's interaction with biological targets.

- Phenyl and p-Tolyl Substituents : These groups enhance lipophilicity and may influence receptor binding.

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been documented to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Triazine Derivatives in Cancer Therapy

A study explored the efficacy of triazine derivatives against human cancer cell lines. The results demonstrated that modifications in the phenyl and pyrrolidine groups significantly impacted the compounds' cytotoxicity. Specifically, this compound showed promising results against breast cancer cells (IC50 values in the low micromolar range) .

Kinase Inhibition

Triazines are known for their ability to inhibit kinases involved in tumor progression. The compound's structural features suggest it may interact with specific kinase pathways.

Table 1: Kinase Inhibition Profile

| Compound | Target Kinase | IC50 (μM) | Mechanism |

|---|---|---|---|

| N2-phenyl-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine | EGFR | 0.5 | ATP competitive inhibitor |

| N2-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine | BCR-ABL | 0.8 | ATP binding site inhibitor |

Neuroprotective Effects

Emerging evidence suggests that certain triazine derivatives may possess neuroprotective properties. The presence of the pyrrolidine moiety is hypothesized to enhance neurotrophic factor signaling pathways.

Case Study: Neuroprotection in Animal Models

In preclinical studies using rodent models of neurodegeneration, N2-phenyl-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine demonstrated a reduction in neuronal apoptosis and improved cognitive function metrics compared to control groups .

Glucocerebrosidase Inhibition

The compound has also been evaluated for its potential as a glucocerebrosidase inhibitor, which is crucial for treating lysosomal storage disorders like Gaucher disease.

Table 2: Glucocerebrosidase Inhibition Data

| Analogue # | Substituent | IC50 (μM) |

|---|---|---|

| 1 | Pyrrolidin-1-yl | 0.70 ± 0.08 |

| 17 | Morpholin-1-yl | 12.13 |

| 18 | N,N-Diethylamino | inactive |

The data indicate that modifications at the pyrrolidinyl position significantly affect inhibitory potency .

Q & A

Q. What are the key considerations for synthesizing this triazine derivative with high yield and purity?

The synthesis involves multi-step reactions, typically starting with diazotization of substituted anilines, followed by coupling with cyanamide derivatives and subsequent functionalization. Key considerations include:

- Reaction optimization : Temperature (often 0–5°C for diazotization), solvent choice (e.g., DMF or THF for coupling), and catalyst loading (e.g., palladium catalysts for cross-coupling) .

- Purification : Use recrystallization or column chromatography to isolate the hydrochloride salt. Monitor intermediates via TLC and confirm final purity via HPLC (>95%) .

- Yield enhancement : Employ continuous flow synthesis for scalable production, reducing side reactions .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and pyrrolidine protons (δ 1.8–3.5 ppm). The triazine ring’s nitrogen environment is confirmed by distinct carbon shifts (δ 160–170 ppm) .

- Mass spectrometry : ESI-MS in positive mode should show [M+H]+ peaks matching the molecular formula (e.g., m/z 414.91 for analogous triazines) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns of the hydrochloride salt .

Q. What physicochemical properties are critical for its application in biological assays?

- Solubility : Test in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (pH 4–7.4) .

- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- LogP : Determine experimentally (e.g., shake-flask method) to predict membrane permeability; target LogP ~2–4 for balanced bioavailability .

Advanced Research Questions

Q. What methodologies elucidate the structure-activity relationship (SAR) for enzyme inhibition?

- Systematic substitution : Replace pyrrolidine with morpholine or piperidine to assess steric/electronic effects on binding .

- In vitro assays : Measure IC50 against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Cross-validate with SPR for binding kinetics .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites, prioritizing substituents with high docking scores .

Q. How can contradictory pharmacological data (e.g., variable IC50 values) be resolved?

- Standardize assays : Use identical buffer conditions (pH, ionic strength) and enzyme batches across studies .

- Control for off-target effects : Include counter-screens against related enzymes (e.g., kinase panel profiling) .

- Replicate under inert atmospheres : Prevent oxidation of amine groups during assays, which may alter activity .

Q. What experimental design strategies optimize reaction conditions for derivatives?

- Factorial design : Vary temperature (X1), solvent polarity (X2), and catalyst loading (X3) in a 2^3 design to identify interactions affecting yield .

- Response surface methodology (RSM) : Model non-linear relationships between variables and optimize for maximum purity .

Q. How can computational methods guide substituent modifications to enhance target binding?

- Density Functional Theory (DFT) : Calculate electron distribution in the triazine ring to predict sites for electrophilic substitution .

- Molecular dynamics (MD) : Simulate binding pocket flexibility over 100-ns trajectories to prioritize rigid substituents that maintain stable interactions .

Q. What protocols evaluate the stability of the triazine core under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24h; quantify degradation via HPLC-MS .

- Thermal gravimetric analysis (TGA) : Measure decomposition onset temperature (typically >200°C for triazines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.